Monopentyl Phthalate

描述

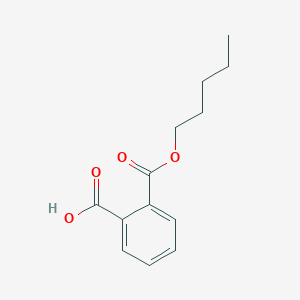

Monopentyl Phthalate: This compound , is an organic compound with the molecular formula C13H16O4 . It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastic materials .

准备方法

Synthetic Routes and Reaction Conditions: Monopentyl Phthalate can be synthesized through the esterification of 1,2-benzenedicarboxylic acid (phthalic acid) with pentanol . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction and drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of 1,2-benzenedicarboxylic acid, monopentyl ester involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor where phthalic acid and pentanol are continuously fed into the reactor along with the acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反应分析

Hydrolysis Reactions

Monopentyl phthalate undergoes hydrolysis under both acidic and alkaline conditions due to its ester functional groups. The reaction proceeds via nucleophilic acyl substitution:

Acidic Hydrolysis

In acidic environments, the ester bond cleaves to form phthalic acid and 1-pentanol :

This reaction is slow at ambient temperatures but accelerates with heat .

Alkaline Hydrolysis

Under basic conditions (e.g., NaOH), saponification occurs rapidly :

Reaction kinetics depend on pH and temperature, with complete hydrolysis achievable at pH > 12 .

| Hydrolysis Conditions | Products | Rate Factors |

|---|---|---|

| Acidic (pH < 3) | Phthalic acid + 1-pentanol | Temperature, proton concentration |

| Alkaline (pH > 12) | Phthalate anion + 1-pentanol | Base strength, ionic strength |

Enzymatic Degradation

Microbial esterases and hydrolases catalyze the breakdown of this compound in environmental systems :

Key Enzymes

-

Monoesterases (e.g., from Gordonia spp.): Specifically hydrolyze monoalkyl phthalates via a serine hydrolase mechanism .

-

Broad-specificity esterases : Enzymes like EstB from Burkholderia gladioli exhibit activity toward diverse phthalate monoesters .

Degradation Pathway

-

Ester cleavage : Enzymatic hydrolysis releases 1-pentanol and phthalic acid.

-

Phthalic acid mineralization : Further metabolized via β-ketoadipate pathway in bacteria .

| Enzyme | Source | Optimal pH | Temperature Stability |

|---|---|---|---|

| Phthalate monoesterase | Gordonia sp. | 7.0–8.5 | 30–45°C |

| Lipolytic esterase | Pseudomonas spp. | 6.5–7.5 | 25–37°C |

Reactivity with Oxidizing Agents

This compound reacts exothermically with strong oxidizers (e.g., peroxides, chlorates), leading to combustion products like CO₂ and water . While specific data for this compound is limited, analogous mono(2-ethylhexyl) phthalate decomposes at >200°C, releasing acrid smoke and phthalic anhydride .

Oxidation Byproducts

-

Phthalic anhydride ()

-

Short-chain carboxylic acids (e.g., formic acid)

Environmental and Metabolic Fate

As a xenobiotic metabolite , this compound is further processed in biological systems:

-

Phase II Metabolism : Conjugation with glucuronic acid in mammalian systems enhances excretion .

-

Photodegradation : UV exposure in aquatic environments accelerates hydrolysis via radical-mediated pathways .

Half-Life Data

| Matrix | Half-Life | Conditions |

|---|---|---|

| Aqueous solution | 2–7 days | pH 7, 25°C |

| Soil | 10–30 days | Aerobic, 20–30°C |

科学研究应用

Scientific Research Applications

Monopentyl Phthalate has been investigated in various domains:

1. Chemistry:

- Plasticizer in Polymers: It is extensively used in the production of flexible polymers and resins, particularly in polyvinyl chloride (PVC) products, which are ubiquitous in consumer goods.

- Model Compound: It serves as a model for studying the behavior and interactions of phthalates with other chemicals.

2. Biology:

- Endocrine Disruption Studies: Research has highlighted its role as an endocrine disruptor, affecting hormonal pathways and potentially leading to reproductive health issues .

- Toxicological Assessments: Studies have focused on its cellular effects, including oxidative stress and DNA damage, which are critical for understanding its impact on human health.

3. Medicine:

- Drug Delivery Systems: this compound's ability to modify polymer properties makes it a candidate for drug delivery applications, enhancing the efficacy of pharmaceuticals.

4. Industry:

- Manufacturing Applications: It is widely used in coatings, adhesives, and sealants, contributing to the performance characteristics of these products .

Health Impacts

Research indicates that exposure to this compound can lead to various health concerns:

- Endocrine Disruption: The compound has been linked to disruptions in hormonal functions, potentially leading to reproductive disorders.

- Metabolism and Excretion: this compound is rapidly metabolized and excreted in urine, raising concerns about its bioaccumulation and long-term effects on human health .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Chemistry | Plasticizer in PVC |

| Biology | Endocrine disruption studies |

| Medicine | Drug delivery systems |

| Industry | Coatings, adhesives |

Case Studies

Case Study 1: Endocrine Disruption Research

A study published in the Journal of Environmental Health examined the effects of this compound on animal models. The findings indicated significant alterations in reproductive parameters, suggesting potential risks for human exposure through consumer products containing this compound.

Case Study 2: Toxicological Assessment

Research conducted by the Environmental Protection Agency assessed the toxicological profile of this compound. The study highlighted its rapid metabolism and potential for oxidative stress, underscoring the need for further investigation into its long-term health impacts.

作用机制

The mechanism of action of 1,2-benzenedicarboxylic acid, monopentyl ester involves its interaction with biological systems. As a plasticizer, it can integrate into polymer matrices, increasing their flexibility and durability. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This can lead to various physiological effects, including alterations in reproductive and developmental processes .

相似化合物的比较

- 1,2-Benzenedicarboxylic acid, monobutyl ester

- 1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester

- 1,2-Benzenedicarboxylic acid, diethyl ester

Comparison: Monopentyl Phthalate is unique in its specific ester group, which imparts distinct physical and chemical properties compared to other phthalate esters. For example, it has a different boiling point, solubility, and plasticizing efficiency. Its specific interactions with biological systems also differ, making it a subject of interest in studies on endocrine disruption and environmental impact .

生物活性

Monopentyl phthalate (MPP) is a member of the phthalate family, which are commonly used as plasticizers in various industrial applications. Understanding the biological activity of MPP is crucial due to its potential impact on human health and the environment. This article reviews the biological activities associated with MPP, including its effects on endocrine function, reproductive health, and potential therapeutic applications.

Overview of this compound

This compound is a monoester derived from phthalic acid, primarily used in the production of flexible plastics. It is important to note that while MPP shares structural similarities with other phthalates, its biological activity can vary significantly.

1. Endocrine Disruption

Phthalates, including MPP, are recognized as endocrine disruptors. They can interfere with hormonal balance by mimicking or blocking hormones and disrupting the endocrine system. Research indicates that exposure to MPP may lead to alterations in reproductive hormone levels, potentially affecting fertility and developmental processes.

- Case Study : A longitudinal study involving 168 children showed associations between urinary levels of phthalate metabolites and hormonal changes, such as lower levels of adrenal androgens in girls and altered testosterone levels in boys .

2. Reproductive Health Effects

Exposure to MPP has been linked to adverse reproductive outcomes. Studies have shown that phthalates can impair testicular function and alter androgen signaling pathways.

- Research Findings : Animal studies have demonstrated that prenatal exposure to phthalates can result in malformations in the male reproductive tract and decreased fertility rates .

3. Neurotoxicity and Immunotoxicity

Recent studies suggest that MPP may exert neurotoxic effects, particularly during developmental stages. It has been shown to activate stress response pathways in neuronal cells.

- Experimental Evidence : In zebrafish models, exposure to MPP led to significant oxidative stress responses, indicating potential neurotoxic effects .

The biological activities of MPP can be attributed to its interaction with various molecular targets:

- Peroxisome Proliferator-Activated Receptors (PPARs) : MPP activates PPARs, which play crucial roles in regulating metabolic processes and may mediate some of the toxic effects observed with phthalate exposure .

- Antioxidant Response : MPP has been shown to affect the antioxidant defense mechanisms in aquatic models, leading to increased susceptibility to oxidative damage .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

2-pentoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGPRAKRYDSZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179281 | |

| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-56-8 | |

| Record name | Mono-n-pentyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。